molecular formula C12H9BrFN B13256123 5-Bromo-2-(3-fluorophenyl)-4-methylpyridine

5-Bromo-2-(3-fluorophenyl)-4-methylpyridine

Cat. No.: B13256123
M. Wt: 266.11 g/mol
InChI Key: SNPJXNWFYDSODG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(3-fluorophenyl)-4-methylpyridine is an organic compound that belongs to the class of halogenated pyridines This compound is characterized by the presence of a bromine atom at the 5th position, a fluorophenyl group at the 2nd position, and a methyl group at the 4th position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(3-fluorophenyl)-4-methylpyridine typically involves multi-step organic reactions. One common method includes the bromination of 2-(3-fluorophenyl)-4-methylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-25°C to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(3-fluorophenyl)-4-methylpyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms under specific conditions using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution: Formation of 2-(3-fluorophenyl)-4-methylpyridine derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of 2-(3-fluorophenyl)-4-methylpyridine-5-carboxylic acid.

    Reduction: Formation of 2-(3-fluorophenyl)-4-methylpyridine without the bromine atom.

Scientific Research Applications

5-Bromo-2-(3-fluorophenyl)-4-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the development of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-fluorophenyl)-4-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards certain targets, thereby influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Fluorophenyl)-4-methylpyridine: Lacks the bromine atom, which may result in different reactivity and biological activity.

    5-Bromo-2-phenyl-4-methylpyridine: Lacks the fluorine atom, which can affect its chemical properties and applications.

    5-Bromo-2-(4-fluorophenyl)-4-methylpyridine: Has the fluorine atom at a different position, potentially altering its reactivity and interactions.

Uniqueness

5-Bromo-2-(3-fluorophenyl)-4-methylpyridine is unique due to the specific positioning of the bromine, fluorophenyl, and methyl groups on the pyridine ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C12H9BrFN

Molecular Weight

266.11 g/mol

IUPAC Name

5-bromo-2-(3-fluorophenyl)-4-methylpyridine

InChI

InChI=1S/C12H9BrFN/c1-8-5-12(15-7-11(8)13)9-3-2-4-10(14)6-9/h2-7H,1H3

InChI Key

SNPJXNWFYDSODG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1Br)C2=CC(=CC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.